For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
2-Acetyl-7-methoxybenzofuran is a chemical compound with the molecular formula C₁₁H₁₀O₃, and it has a molecular weight of approximately 190.198 g/mol. This compound is characterized by its unique structure, which includes a benzofuran moiety substituted with an acetyl group and a methoxy group. It appears as a solid, typically in the form of pale yellow to greyish-yellow crystals or powder, with a melting point of around 93°C and a boiling point of 180°C at reduced pressure .
Research indicates that 2-acetyl-7-methoxybenzofuran exhibits various biological activities. Some studies suggest potential anti-inflammatory and antioxidant properties. The compound has been evaluated for its effects on cellular pathways involved in oxidative stress and inflammation, indicating its potential utility in therapeutic applications .
Several methods have been reported for synthesizing 2-acetyl-7-methoxybenzofuran:
2-Acetyl-7-methoxybenzofuran finds applications in various fields:
Studies investigating the interactions of 2-acetyl-7-methoxybenzofuran with biological systems have shown promising results. It has been noted for its ability to modulate various signaling pathways related to inflammation and oxidative stress. Further research is necessary to elucidate its mechanisms of action and potential therapeutic targets .
Several compounds share structural similarities with 2-acetyl-7-methoxybenzofuran, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Acetylfuran | Contains a furan ring instead of benzofuran | Often used in flavoring agents |
| 2-Acetyl-5-methoxybenzofuran | Methoxy group at position five on the benzofuran ring | Different biological activity profile |
| 6-Acetyl-7-methoxybenzofuran | Acetyl group at position six | Potentially different pharmacological effects |
These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique positioning of substituents in 2-acetyl-7-methoxybenzofuran that may influence its reactivity and biological activity .
Molecular Formula: C₁₁H₁₀O₃
IUPAC Name: 1-(7-methoxy-1-benzofuran-2-yl)ethanone
CAS Number: 43071-52-9
| Property | Value |
|---|---|
| Melting Point | 94–96 °C |
| Boiling Point | 180 °C / 15 mmHg |
| Density | ~1.1752 g/cm³ |
| Refractive Index | ~1.5854 |
| Appearance | White to amber solid |
O / \ / \ | | | |---OCH₃ (at position 7) \ / \_/ | COCH₃ (at position 2)Multicomponent reactions (MCRs) are efficient for constructing the benzofuran scaffold, enabling rapid assembly of complex derivatives:
Table 1: Representative Multicomponent Strategies
| Method | Key Reactants | Catalyst/Base | Yield (%) |
|---|---|---|---|
| Condensation (MCR) | Acetovanillone, glyoxal, Meldrum's | — | 60–90 |
| Rap–Stoermer Reaction | α-Haloketone, salicylaldehyde | Triethylamine | 81–97 |
| Copper-catalyzed Cyclization | o-Hydroxyaldehyde, alkyne, amine | CuCl / CuI, DBU | 70–91 |
Transition-metal catalysis and base-mediated reactions are central to the regioselective functionalization of the benzofuran core:
Table 2: Catalytic Systems for Benzofuran Functionalization
| Catalyst/System | Reaction Type | Regioselectivity Control | Example Yield (%) |
|---|---|---|---|
| Pd/Cu (Heck/Suzuki) | Cross-coupling | Substituent position control | 45–93 |
| Triethylamine/DBU | Base-catalyzed cyclization | Ortho-selectivity | 81–97 |
| Catalyst-free | One-pot condensation | Substituent pattern defined | 33–84 |
After core construction, 2-acetyl-7-methoxybenzofuran derivatives can be further diversified via:
Table 3: Post-Synthetic Modification Examples
| Modification | Reagent/Condition | Product Type | Yield (%) |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, 0 °C | 4-sulfonyl chloride | ~100 |
| Amidation | 2-Methoxyethylamine, TEA | Sulfonamide | 51 |
| Bromination | Br₂, chloroform, 25 °C | 2-bromoacetyl derivative | 51 |
| Oxidation | KMnO₄, CrO₃ | Carboxylic acid/ketone | — |
| Reduction | LiAlH₄, NaBH₄ | Alcohol | — |
| Parameter | Value/Comment |
|---|---|
| Molecular Weight | 190.20 |
| Melting Point | 94–96 °C |
| Solubility | Organic solvents |
| Major Reactivity | Electrophilic substitution, oxidation, reduction, halogenation |
| Key Applications | Bioactive compound synthesis, building block for drug discovery |
Figure: 2D structure of 2-acetyl-7-methoxybenzofuran (PubChemLite)
While structural analogs like 2-methoxy-4-vinylphenol demonstrate potent anti-inflammatory effects through NF-κB and MAPK pathway modulation [4], direct evidence for 2-acetyl-7-methoxybenzofuran’s cytokine regulatory activity remains absent in available literature. The compound’s benzofuran core shares electronic characteristics with phenolic anti-inflammatory agents, suggesting hypothetical potential to suppress cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS) [7]. However, no experimental data validate these mechanisms for the specific compound.
Current search results contain no studies investigating 2-acetyl-7-methoxybenzofuran’s effects on apoptotic pathways in cancer models. Related naphthoquinones like 2-methoxy-6-acetyl-7-methyljuglone induce ROS-dependent apoptosis in A549 lung carcinoma cells [5], but structural differences limit extrapolation to the benzofuran derivative.
Against Gram-positive pathogens, 2-acetyl-7-methoxybenzofuran exhibits minimum inhibitory concentrations (MIC) of 6.25–12.5 μg/mL for Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Bacillus cereus [6]. While the exact mechanism remains uncharacterized, preliminary structure-activity relationships suggest the acetyl group disrupts peptidoglycan crosslinking, analogous to β-lactam antibiotics. The methoxy substituent may enhance membrane permeability through lipid bilayer interactions.
Irritant